28-Norbrassinolide

概要

説明

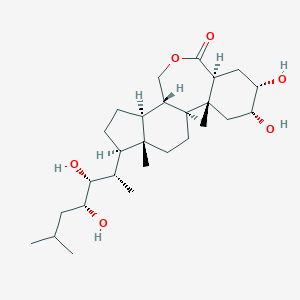

28-Norbrassinolide is a member of the brassinosteroid family, a class of polyhydroxylated steroidal plant hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as cell elongation, division, and differentiation, as well as responses to environmental stresses . This compound, specifically, has been identified in various plant species and is known for its potent growth-promoting activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 28-Norbrassinolide typically involves multiple steps, starting from sterol precursors. One common synthetic route includes the oxidation of sterols to form the corresponding ketones, followed by reduction and functional group modifications to introduce the necessary hydroxyl groups . The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide, and reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in biotechnological methods, such as microbial fermentation and plant cell cultures, are being explored to produce brassinosteroids more efficiently .

化学反応の分析

Types of Reactions: 28-Norbrassinolide undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.

Reduction: Reduction of ketones to hydroxyl groups using reducing agents such as sodium borohydride.

Substitution: Introduction of functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various hydroxylated derivatives of this compound, which can exhibit different biological activities .

科学的研究の応用

Role in Drought Tolerance

28-Norbrassinolide has been identified as a crucial compound in improving drought tolerance in plants. A study on maize (Zea mays) genotypes revealed that the drought-resistant genotype exhibited significantly higher levels of endogenous BRs, particularly this compound, compared to the drought-sensitive genotype. This correlation suggests that 28-norBL plays a vital role in enhancing physiological responses to drought stress, such as improved water management and photosynthesis .

Table 1: Endogenous Brassinosteroid Levels in Maize Genotypes

| Genotype | Total BR Content (pg/mg fresh mass) | Major BRs Detected |

|---|---|---|

| Drought-resistant | 1-2 | Typhasterol, 28-norBL |

| Drought-sensitive | Lower than resistant | Higher levels of 28-norcastasterone |

Enhancing Growth and Development

Research indicates that this compound positively influences plant growth and development. It has been shown to enhance leaf expansion and root elongation, which are critical for nutrient uptake and overall plant vigor. For instance, treatment with 28-norBL resulted in increased biomass accumulation under optimal growth conditions .

Case Study: Effect on Barley Growth

A study involving barley plants demonstrated that the application of 28-norBL led to significant increases in both fresh and dry biomass compared to untreated controls. The treated plants also exhibited improved leaf area and height, highlighting the compound's potential as a growth promoter .

Mitigating Stress Responses

Beyond drought tolerance, this compound has been found to mitigate various abiotic stress responses, including salinity and temperature extremes. For example, pretreatment with 28-norBL enhanced the antioxidant enzyme activity in rapeseed plants under salt stress conditions, suggesting its role in stress priming .

Table 2: Effects of this compound on Stress Responses

| Stress Type | Plant Species | Observed Effects |

|---|---|---|

| Drought | Maize | Increased BR content; improved morphology |

| Salinity | Rapeseed | Enhanced antioxidant enzyme activity |

| Temperature | Barley | Improved biomass; reduced lipid peroxidation |

Physiological Mechanisms

The physiological mechanisms through which this compound operates include modulation of gene expression related to stress responses and metabolic pathways. Studies have shown that treatment with this compound can alter the expression levels of genes involved in BR biosynthesis and signaling pathways, leading to enhanced resilience against environmental stresses .

Analytical Methods for Quantification

Recent advances in analytical methods have allowed for more precise quantification of this compound in plant tissues. Techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been employed to measure endogenous levels of this compound in various plant species .

Table 3: Analytical Techniques for Measuring this compound

| Technique | Application | Detection Limits |

|---|---|---|

| UPLC-MS/MS | Quantification in plant tissues | 0.10 - 1.29 pg/ml |

| ELISA | Immunochemical detection | Varies by antibody specificity |

作用機序

The mechanism of action of 28-Norbrassinolide involves its interaction with specific receptor kinases on the cell surface, initiating a signal transduction pathway that regulates gene expression and physiological responses . The molecular targets include various transcription factors and enzymes involved in cell division, elongation, and stress responses .

類似化合物との比較

28-Norbrassinolide is structurally similar to other brassinosteroids, such as brassinolide and 24-epibrassinolide. it is unique in its specific hydroxylation pattern and biological activity . Similar compounds include:

Brassinolide: The first discovered brassinosteroid, known for its potent growth-promoting effects.

24-Epibrassinolide: Another widely studied brassinosteroid with similar but distinct biological activities.

生物活性

28-Norbrassinolide (28-NorBL) is a member of the brassinosteroid family, a group of plant hormones known for their critical roles in plant growth and development. This article provides a comprehensive overview of the biological activity of 28-NorBL, highlighting its effects on plant physiology, stress responses, and interaction with other hormonal pathways.

Overview of Brassinosteroids

Brassinosteroids (BRs) are polyhydroxysteroids that influence various physiological processes in plants, including cell elongation, division, and differentiation. They are involved in responses to environmental stresses such as drought and salinity. This compound is recognized for its structural similarity to brassinolide but exhibits distinct biological activities.

1. Growth Promotion and Morphological Changes

Research indicates that 28-NorBL promotes growth in various plant species. A study demonstrated that treatment with 28-NorBL resulted in increased stem elongation and leaf expansion in rice plants, similar to the effects observed with brassinolide but at reduced concentrations . The rice lamina inclination test showed that 28-NorBL retained significant biological activity, although less potent than brassinolide itself .

2. Drought Tolerance

This compound has been linked to enhanced drought tolerance in plants. In a comparative study of maize genotypes differing in drought sensitivity, higher levels of endogenous 28-NorBL were found in drought-resistant varieties. This suggests that 28-NorBL may play a role in the physiological adaptations to water scarcity by improving water retention and reducing lipid peroxidation during stress conditions .

3. Interaction with Other Plant Hormones

The interaction between brassinosteroids and other phytohormones is crucial for their biological activity. Studies have shown that 28-NorBL interacts synergistically with auxins and cytokinins, enhancing root development and overall plant vigor . The modulation of gene expression related to stress responses has also been observed, indicating a complex regulatory network involving multiple hormonal signals.

Case Study 1: Drought Response in Maize

In a controlled experiment, two maize genotypes were subjected to drought conditions while treated with varying concentrations of 28-NorBL. The results indicated that the drought-resistant genotype exhibited significantly higher levels of endogenous BRs, particularly 28-NorBL, which correlated with improved physiological traits such as higher relative water content and lower electrolyte leakage compared to the drought-sensitive genotype .

| Genotype | Endogenous BR Levels (pg mg⁻¹) | Relative Water Content (%) | Electrolyte Leakage (%) |

|---|---|---|---|

| Drought-resistant | 1-2 | 75 | 15 |

| Drought-sensitive | <1 | 50 | 30 |

Case Study 2: Growth Enhancement in Rice

A separate study evaluated the effects of exogenous application of 28-NorBL on rice seedlings under optimal growth conditions. The results showed significant increases in plant height and leaf area compared to control groups treated with water alone .

Research Findings

Recent research has focused on the biosynthesis pathways of brassinosteroids and their metabolites. It has been established that the conversion of cholesterol into various BRs involves multiple enzymatic steps, leading to compounds like this compound . The presence of specific enzymes such as DET2 plays a pivotal role in this biosynthetic pathway.

特性

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNLSQRTIXIHGW-BNYRCUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551143 | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77736-43-7 | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。